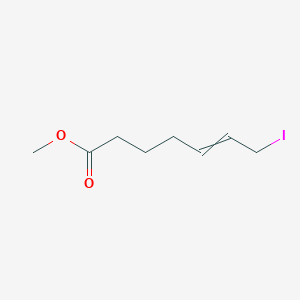
Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-YL)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate is a chemical compound that belongs to the class of dioxolane derivatives. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes an ethoxy group, an octyl chain, and a dioxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate typically involves a multi-step process. One common method includes the esterification of octanoic acid with methanol in the presence of an acid catalyst to form methyl octanoate. This is followed by the acetalization of methyl octanoate with 2-ethoxy-5-octyl-1,3-dioxolane in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of solid acid catalysts, such as activated bentonite, can also enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biolubricant due to its biodegradable nature and low toxicity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of environmentally friendly lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity or interacting with cell membranes. The dioxolane ring and ester group play crucial roles in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 8-(2-butyl-5-octyl-1,3-dioxolan-4-yl)octanoate: Similar structure but with a butyl group instead of an ethoxy group.
(2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate: Contains a dioxolane ring but differs in the ester group and overall structure.
Uniqueness
Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and potential applications. Its ethoxy group and octyl chain contribute to its solubility and reactivity, making it a versatile compound for various scientific and industrial uses.
Propiedades
Número CAS |
65374-93-8 |
|---|---|
Fórmula molecular |
C22H42O5 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate |
InChI |
InChI=1S/C22H42O5/c1-4-6-7-8-10-13-16-19-20(27-22(26-19)25-5-2)17-14-11-9-12-15-18-21(23)24-3/h19-20,22H,4-18H2,1-3H3 |
Clave InChI |
UWWGTOSZXLNMCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1C(OC(O1)OCC)CCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


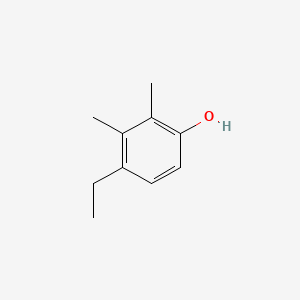

![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
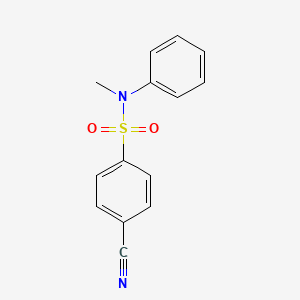
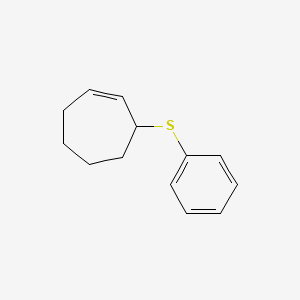
![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)

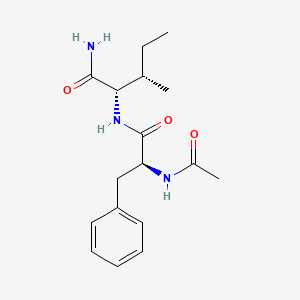
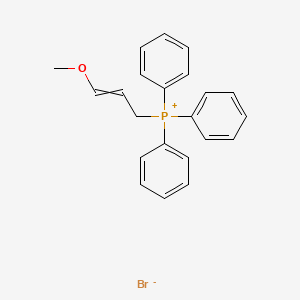


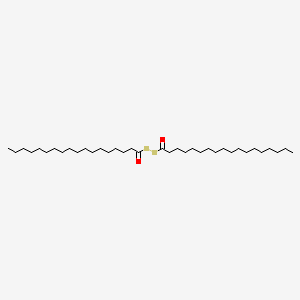
![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)
